N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine
Description
N-{[4-(Dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 1-methylpyrazole core linked via a methylene group to a 4-(dimethylamino)phenyl substituent. The dimethylamino group (-N(CH₃)₂) on the phenyl ring contributes to the compound’s basicity and solubility profile, while the pyrazole ring serves as a versatile pharmacophore.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)10-14-13-8-9-17(3)15-13/h4-9H,10H2,1-3H3,(H,14,15) |
InChI Key |
GRWBVQMXYLRBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine. For instance, similar pyrazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
| Compound 6h | HOP-92 | 67.55% |
These findings suggest that the pyrazole structure may play a crucial role in inhibiting cancer cell growth, making it a target for further research in anticancer drug development .
Receptor Agonism
Another notable application of this compound is its potential as a thrombopoietin receptor agonist. This receptor is vital for regulating platelet production in the body. Compounds that effectively stimulate this receptor can be beneficial in treating conditions like thrombocytopenia:
- Mechanism : The compound acts by mimicking the natural ligand of the thrombopoietin receptor, enhancing platelet production.
- Therapeutic Use : Such agonists can be crucial in managing patients with low platelet counts due to various medical conditions or treatments .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance its biological activity. The structure-activity relationship studies indicate that modifications on the pyrazole ring and the dimethylamino group significantly influence its pharmacological properties.
Table: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group Positioning | Enhances solubility and bioavailability |
| Pyrazole Substituents | Alters binding affinity to target receptors |
These insights are critical for designing more potent derivatives that can be used in clinical settings .
Case Studies
Several case studies have documented the efficacy of similar pyrazole derivatives:
- Case Study on Anticancer Efficacy : A study demonstrated that a derivative with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration in preclinical trials.
- Thrombopoietin Agonist Development : Research into compounds acting as thrombopoietin receptor agonists has led to promising results in enhancing platelet counts in animal models, paving the way for human clinical trials.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Crystallographic and Computational Analysis
- Crystallography : The crystal structure of the target compound, if resolved, would utilize SHELXL () for refinement, with ORTEP () visualizing anisotropic displacement ellipsoids .
- Molecular Packing: Compared to triazolyl-pyridinyl compounds (), the dimethylamino group’s electron-donating effects could alter π-stacking interactions, influencing solubility and stability .
Biological Activity
N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C12H16N4 |
| Molecular Weight | 216.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3524-27-4 |
| Appearance | Powder |
| Boiling Point | 424.7°C |
| Density | 1.13 g/cm³ |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyrazole in the presence of appropriate catalysts and solvents. This method allows for the efficient formation of the pyrazole ring and subsequent functionalization.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro assays showed that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Anticancer Activity Study :
- A study involving this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- IC50 values were reported at approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity.
-
Antimicrobial Efficacy :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.
- These results suggest a moderate level of antibacterial activity suitable for further development.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological activity. Modifications to the dimethylamino group and variations in the pyrazole core have been explored to enhance efficacy against specific targets.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
